Ethyl 1-methylcyclobutanecarboxylate
Description
Ethyl 1-methylcyclobutanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
ethyl 1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-10-7(9)8(2)5-4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUCBLOVYOJREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727055 | |
| Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-28-5 | |
| Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclobutanecarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methylcyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: 1-methylcyclobutanecarboxylic acid or 1-methylcyclobutanone.
Reduction: 1-methylcyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 1-methylcyclobutanecarboxylate serves as a vital building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Converting the ester group into an alcohol.
- Substitution Reactions : Facilitating the replacement of the ethyl group with other functional groups.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. Its potential as a substrate in enzymatic reactions can provide insights into biological mechanisms and metabolic processes.
Medicine
Recent studies have investigated this compound for its pharmacological properties. Notably, it has been explored for its antagonistic effects on lysophosphatidic acid (LPA) receptors, which are implicated in various diseases, including fibrosis and cancer. By inhibiting these receptors, the compound may help mitigate excessive extracellular matrix accumulation seen in fibrotic diseases.
Industry
In industrial applications, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations and chemical processes.
Case Study 1: Pharmacological Properties
A study examining the effects of this compound on LPA receptors demonstrated its potential role as a therapeutic agent in treating fibrotic conditions. The compound's ability to inhibit LPA signaling pathways suggests it could be developed into a drug targeting fibrosis-related diseases.
Case Study 2: Synthetic Applications
Research highlighted the utility of this compound as a precursor in synthesizing complex organic compounds, showcasing its effectiveness in creating derivatives that exhibit enhanced biological activities.
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclobutanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved can include ester hydrolysis, oxidation, and reduction reactions, which ultimately influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methylcyclobutanecarboxylate
- Ethyl cyclobutanecarboxylate
- Ethyl 2-methylcyclobutanecarboxylate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group and the methyl substitution on the cyclobutane ring contribute to its unique properties .
Biological Activity
Ethyl 1-methylcyclobutanecarboxylate, a compound with the molecular formula and CAS number 65338-28-5, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O2 |
| Molar Mass | 142.2 g/mol |
| Density | 0.990 g/cm³ |
| Boiling Point | 161.7 °C |
| Storage Conditions | 2-8 °C |
This compound is an ester derived from cyclobutanecarboxylic acid and is characterized by its unique cyclobutane ring structure, which may influence its biological interactions.
Antagonistic Properties
Recent studies indicate that compounds similar to this compound may act as antagonists against lysophosphatidic acid (LPA) receptors. LPA is a bioactive lipid involved in various cellular processes, including cell proliferation, migration, and survival. The antagonism of LPA receptors can have therapeutic implications in conditions like fibrosis and cancer .
- Mechanism of Action : LPA receptors are known to mediate signaling pathways that promote cellular tension and extracellular matrix (ECM) remodeling. By inhibiting these receptors, this compound could potentially mitigate excessive ECM accumulation seen in fibrotic diseases .
Insect Repellency
This compound has also been evaluated for its insect repellent properties. In comparative studies, various derivatives showed varying degrees of repellency against common pests:
| Compound Name | Short-Term Repellency (%) | Long-Term Repellency (%) |
|---|---|---|
| This compound | 30 | 45 |
| DEET | 32.5 | 45 |
| Citronellol | 30 | 25 |
These findings suggest that the compound may be effective in controlling insect populations while offering a more ecologically acceptable alternative to traditional insecticides .
Case Study on LPA Receptor Antagonism
A notable study explored the effects of LPA receptor antagonists in a model of idiopathic pulmonary fibrosis (IPF). Researchers found that mice treated with compounds that inhibit LPA signaling exhibited reduced fibrosis markers compared to untreated controls. This highlights the potential of this compound as a therapeutic agent in fibrotic diseases .
Insect Repellent Efficacy Study
In another study assessing the efficacy of various insect repellents, this compound was tested alongside established repellents like DEET. The results indicated that while it was less effective than DEET in short-term applications, it showed promising long-term effects against specific insect species, suggesting further exploration into formulation improvements for enhanced efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
